molecular formula C3H7NO B8211021 Cis-2-aminocyclopropan-1-ol

Cis-2-aminocyclopropan-1-ol

Cat. No.: B8211021
M. Wt: 73.09 g/mol
InChI Key: BPRCXDKVLIAUTK-STHAYSLISA-N
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Description

Cis-2-aminocyclopropan-1-ol is a cyclopropane derivative characterized by the presence of an amino group and a hydroxyl group on adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-aminocyclopropan-1-ol typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the addition of organometallic reagents to cyclopropanone precursors. For instance, the addition of Grignard reagents to cyclopropanone hemiketals can yield cyclopropanols under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, scaled up to meet industrial demands. The use of stable and crystalline substrates, such as 1-phenylsulfonylcyclopropanols, can facilitate high-yield production .

Chemical Reactions Analysis

Types of Reactions: Cis-2-aminocyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides and alkoxides can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopropanone derivatives, while reduction can produce primary amines .

Scientific Research Applications

Cis-2-aminocyclopropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-2-aminocyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds and participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .

Comparison with Similar Compounds

    Trans-2-aminocyclopropan-1-ol: Differing in the spatial arrangement of the amino and hydroxyl groups.

    Cyclopropanol: Lacks the amino group.

    2-aminocyclopropanecarboxylic acid: Contains a carboxyl group instead of a hydroxyl group.

Uniqueness: Cis-2-aminocyclopropan-1-ol is unique due to its cis configuration, which imparts distinct stereochemical properties and reactivity compared to its trans isomer and other cyclopropane derivatives .

Properties

IUPAC Name

(1R,2S)-2-aminocyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c4-2-1-3(2)5/h2-3,5H,1,4H2/t2-,3+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRCXDKVLIAUTK-STHAYSLISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

73.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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